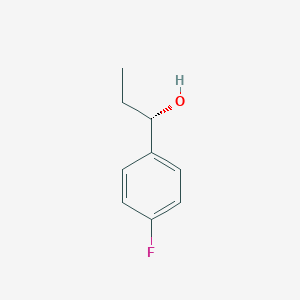

(1S)-1-(4-fluorophenyl)propan-1-ol

Vue d'ensemble

Description

(1S)-1-(4-fluorophenyl)propan-1-ol, also known as (1S)-1-fluoro-1-phenylpropane-1-ol, is an organic compound that is used as a synthetic intermediate in various scientific applications. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 145°C. This compound is a chiral alcohol that is optically active and has been studied extensively for its potential applications in various fields.

Applications De Recherche Scientifique

Dopamine Transporter Inhibition

The compound 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol, a derivative of (1S)-1-(4-fluorophenyl)propan-1-ol, has been studied for its potential therapeutic effects in psychostimulant abuse. It effectively reduced the reinforcing effects of cocaine and methamphetamine in rats without exhibiting psychostimulant behaviors itself. This compound showed improved dopamine transporter (DAT) affinity and moderate metabolic stability, indicating its potential as a treatment for psychostimulant use disorders (Slack et al., 2020).

Antipsychotic Potential

Another derivative, 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-one, demonstrated antipsychotic profiles in biochemical and behavioral pharmacological test models. This compound showed a promising profile with less propensity for neurological side effects compared to other antipsychotic drugs, indicating its potential in the treatment of psychiatric disorders (Wise et al., 1985).

Sphingosine-1-Phosphate Receptor Targeting

A study evaluated a radiotracer targeting sphingosine-1-phosphate receptor (S1PR) 1, which is clinically significant due to its role in multiple sclerosis and other conditions. The radiotracer showed promise in animal models of inflammatory diseases and its safety and dosimetry were confirmed in human participants (Brier et al., 2022).

Antitumor Activity

The compound CHM-1-P-Na, a hydrophilic prodrug of CHM-1 [2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one], exhibited excellent antitumor activity in preclinical models. It caused apoptotic effects in breast carcinoma cells and its endogenous levels of mitotic spindle checkpoint proteins correlated with cellular response to microtubule disruption. This compound is highly promising for development as an anticancer clinical trials candidate (Chou et al., 2010).

Propriétés

IUPAC Name |

(1S)-1-(4-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNKDCZWGZSHNR-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(4-fluorophenyl)propan-1-ol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-](/img/structure/B125615.png)

![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)

![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)